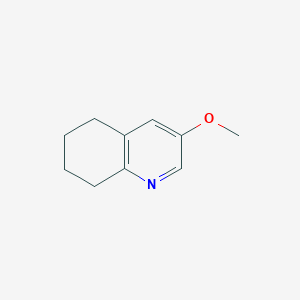

3-Methoxy-5,6,7,8-tetrahydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGNNHBGVMLQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456506 | |

| Record name | 3-methoxy-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405174-69-8 | |

| Record name | 3-methoxy-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methoxy 5,6,7,8 Tetrahydroquinoline and Analogues

Strategical Approaches to the 5,6,7,8-Tetrahydroquinoline (B84679) Core

The primary strategy for synthesizing the 5,6,7,8-tetrahydroquinoline core involves the partial hydrogenation of the corresponding quinoline (B57606) precursor. The main challenge in this approach is controlling the regioselectivity of the reduction. Typically, the hydrogenation of quinolines favors the reduction of the nitrogen-containing heterocyclic ring to produce 1,2,3,4-tetrahydroquinolines. However, recent advancements in catalysis have enabled the selective hydrogenation of the carbocyclic ring, providing a direct route to the desired 5,6,7,8-tetrahydroquinoline scaffold.

Hydrogenation-Based Syntheses

The catalytic hydrogenation of quinoline derivatives is the most atom-economical method for the synthesis of their saturated counterparts. The choice of catalyst, ligands, and reaction conditions is paramount in directing the outcome of this transformation.

The selective reduction of the carbocyclic ring in quinolines is a significant challenge due to the higher propensity of the pyridine (B92270) ring to undergo hydrogenation. semanticscholar.orgrsc.org Traditional heterogeneous catalysts, such as platinum oxide, have been shown to facilitate carbocyclic ring reduction, but often require acidic conditions. nih.gov Modern homogeneous catalysis has provided more refined control over this regioselectivity.

A significant breakthrough in the regioselective synthesis of 5,6,7,8-tetrahydroquinolines was the development of specific ruthenium-based catalyst systems. Research has demonstrated that the use of a chiral spiroketal-based diphosphine ligand (SKP) in conjunction with a ruthenium precursor can selectively hydrogenate the carbocyclic ring of various quinoline derivatives. nih.govnih.govresearchgate.net This method has been successfully applied to the synthesis of the 5,6,7,8-tetrahydro derivative of 3-methoxyquinoline (B1296862). nih.gov

The proposed mechanism for this carbocycle-selective hydrogenation involves an inner-sphere pathway. nih.govresearchgate.net It is suggested that the reaction is initiated by the η⁴-coordinative activation of the quinoline carbocycle to a ruthenium dihydride complex of the SKP ligand. This is followed by a metal-to-ligand hydride transfer. The subsequent reduction of the carbocycle proceeds through consecutive steps of H₂ oxidative addition and C-H reductive elimination. nih.govresearchgate.net

Another successful approach involves a ruthenium catalyst paired with the trans-chelating chiral bisphosphine ligand, PhTRAP. This system also promotes the selective reduction of the carbocyclic ring of quinolines. semanticscholar.orgrsc.org

The chemoselectivity of quinoline hydrogenation is profoundly influenced by the nature of the ligands coordinated to the metal center. The selective reduction of the less reactive carbocyclic ring over the more electron-deficient pyridine ring is a testament to the sophisticated ligand design.

For instance, the use of chiral diphosphine ligands with specific structural features is critical. The SKP ligand, a spiroketal-based diphosphine, has proven effective in directing the ruthenium catalyst to the carbocyclic ring. nih.gov Similarly, the PhTRAP ligand, which is a trans-chelating chiral bisphosphine, has been shown to favor the formation of 5,6,7,8-tetrahydroquinolines. semanticscholar.orgrsc.org The trans-chelating properties and the large bite angle of these ligands are considered crucial for achieving this unusual chemoselectivity. dicp.ac.cn In contrast, common bidentate bisphosphines that chelate in a cis manner tend to favor the reduction of the pyridine ring.

The choice of base and solvent can also modulate the chemoselectivity. For example, in the Ru-PhTRAP catalyzed hydrogenation of 2-methylquinoline, the use of DBU instead of triethylamine (B128534) reversed the chemoselectivity, favoring the desired carbocycle reduction. Furthermore, alkali metal carbonates and more polar solvents were found to be beneficial for the formation of the 5,6,7,8-tetrahydroquinoline product.

While various transition metals can catalyze quinoline hydrogenation, their efficiency and regioselectivity differ significantly.

Ruthenium-based catalysts have emerged as the most effective for the challenging carbocycle-selective hydrogenation to produce 5,6,7,8-tetrahydroquinolines. semanticscholar.orgrsc.orgnih.gov The combination of a ruthenium precursor with specialized ligands like SKP or PhTRAP provides high yields and selectivity for the desired isomer. nih.gov For example, the hydrogenation of 3-methoxyquinoline using a Ru-(S,S,S)-Ph-SKP catalyst system proceeds smoothly to give the corresponding 5,6,7,8-tetrahydroquinoline in high yield. nih.gov

| Substrate | Product | Yield (%) | Chemoselectivity (Carbocycle:Heterocycle) |

|---|---|---|---|

| Quinoline | 5,6,7,8-Tetrahydroquinoline | >99 | >20:1 |

| 3-Methoxyquinoline | 3-Methoxy-5,6,7,8-tetrahydroquinoline | 96 | >20:1 |

| 5-Phenylquinoline | 5-Phenyl-5,6,7,8-tetrahydroquinoline | 99 | >20:1 |

Cobalt-based catalysts are also employed for quinoline hydrogenation, typically yielding the 1,2,3,4-tetrahydroquinoline (B108954) regioisomer. dicp.ac.cnnih.govnih.govnih.gov These catalysts, often derived from simple cobalt salts like Co(BF₄)₂·6H₂O or formed in situ, can operate under mild conditions and show good tolerance for various functional groups. dicp.ac.cnnih.gov For instance, a cobalt-amido cooperative catalyst has been used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.govnih.gov While not directly yielding the 5,6,7,8-isomer, these systems are notable for their use of earth-abundant metals.

Manganese-based catalysts represent another class of non-noble metal catalysts for quinoline hydrogenation. semanticscholar.orgrsc.orgresearchgate.netnih.gov Pincer-type manganese complexes have demonstrated high activity in the asymmetric hydrogenation and transfer hydrogenation of quinolines, affording 1,2,3,4-tetrahydroquinolines in high yields and enantioselectivities. semanticscholar.orgrsc.orgresearchgate.netnih.gov

The position and electronic nature of substituents on the quinoline ring play a significant role in the outcome of the hydrogenation. The presence of an electron-donating methoxy (B1213986) group can influence the reactivity and regioselectivity of the reduction.

In the context of carbocycle-selective hydrogenation, the successful reduction of 3-methoxyquinoline to this compound using a Ru-SKP catalyst demonstrates that a methoxy group at the 3-position is well-tolerated and does not impede the desired regiochemical outcome. nih.gov

In contrast, when using catalyst systems that typically favor pyridine ring reduction, the position of the methoxy group can still be influential. For instance, in iridium-catalyzed asymmetric hydrogenation of quinolines, which generally yields 1,2,3,4-tetrahydroquinolines, substrates with substituents at the 3- or 4-position have been reported to give very low enantioselectivities. dicp.ac.cn This highlights the subtle electronic and steric effects that substituents can exert on the catalytic process.

Reductive Cyclization Strategies

Reductive cyclization represents a powerful approach for the synthesis of the tetrahydroquinoline core, transforming acyclic precursors into the desired cyclic system through the formation of a new C-N bond coupled with a reduction step.

Proline-Catalyzed Asymmetric α-Functionalization with In Situ Reductive Cyclization

A notable organocatalytic method provides access to chiral 3-substituted tetrahydroquinolines. rsc.org This strategy employs proline as a catalyst for the sequential α-aminooxylation or α-amination of o-nitrohydrocinnamaldehydes, which is followed by an in situ reductive cyclization of the resulting intermediate. rsc.org The process begins with the organocatalytic functionalization of the aldehyde at the α-position, introducing a hydroxyl or amino group with high enantioselectivity. The subsequent reduction of the nitro group to an amine initiates a spontaneous intramolecular cyclization, yielding the final chiral 3-substituted tetrahydroquinoline derivative. This methodology has proven effective for synthesizing bioactive molecules with high enantiomeric excess (ee) and good yields. rsc.org

Key Findings of Proline-Catalyzed Reductive Cyclization rsc.org

| Feature | Description |

|---|---|

| Catalyst | Proline |

| Reaction Type | Sequential α-functionalization and reductive cyclization |

| Substrates | o-Nitrohydrocinnamaldehydes |

| Key Steps | 1. Asymmetric α-aminooxylation or α-amination. 2. Reduction of the nitro group. 3. In situ intramolecular cyclization. |

| Products | Chiral 3-substituted (e.g., OH, NH₂) tetrahydroquinolines |

| Enantioselectivity | Achieves up to 99% ee |

| Yield | Reaches up to 87% |

Samarium Diiodide (SmI₂)-Promoted Reduction of Quinolin-2(1H)-ones

Samarium diiodide (SmI₂) has emerged as a mild and effective single-electron reducing agent in organic synthesis. wikipedia.orgresearchgate.net A system combining SmI₂ with water (H₂O) and either methanol (B129727) (MeOH) or triethylamine (Et₃N) can be used to reduce quinolin-2(1H)-ones. researchgate.netorganic-chemistry.orgnih.gov This reaction typically proceeds under mild, one-pot conditions to afford 3,4-dihydroquinolin-2(1H)-ones in good to excellent yields. organic-chemistry.orgnih.gov Further reduction of the amide carbonyl group can be achieved, leading directly to the corresponding 1,2,3,4-tetrahydroquinoline scaffold. researchgate.net The SmI₂/H₂O/MeOH system, for instance, has been optimized for the selective reduction of the C=C bond of the quinolinone ring, with optimal conditions identified as 2.4 equivalents of SmI₂ and a 1:40 H₂O:MeOH molar ratio at room temperature. organic-chemistry.org This method exhibits good functional-group tolerance, making it a valuable tool for synthesizing substituted tetrahydroquinolines from readily available quinolinone precursors. researchgate.netorganic-chemistry.org

Cyclization and Condensation Reactions

Cyclization and condensation reactions provide direct routes to the tetrahydroquinoline framework by constructing the heterocyclic ring from multiple components.

Povarov Reaction (Aza-Diels-Alder Cycloadditions)

The Povarov reaction is a powerful and widely utilized method for synthesizing tetrahydroquinolines. eurekaselect.combohrium.com It is classified as an aza-Diels-Alder, or imino-Diels-Alder, reaction, which involves a [4+2] cycloaddition between an N-arylimine (the aza-diene) and an electron-rich alkene or alkyne (the dienophile). sci-rad.comresearchgate.net The reaction can be performed in a one-pot, three-component fashion by combining an aniline (B41778), an aldehyde, and an alkene. eurekaselect.comresearchgate.net This multicomponent approach offers significant atom and step economy, allowing for the rapid generation of diverse and complex tetrahydroquinoline derivatives. nih.gov The tetrahydroquinoline skeleton is a core structure in numerous natural products and biologically active compounds, which drives the extensive development of synthetic methods like the Povarov reaction. researchgate.netulisboa.pt

Lewis Acid Catalysis in Povarov Reactions

The efficiency and scope of the Povarov reaction were significantly enhanced by the discovery of its catalysis by Lewis acids. eurekaselect.comresearchgate.net Lewis acids activate the imine component, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and thereby accelerating the cycloaddition with the electron-rich alkene. sci-rad.com A variety of Lewis acids have been successfully employed, including aluminum trichloride (B1173362) (AlCl₃), copper(II) triflate (Cu(OTf)₂), indium(III) chloride (InCl₃), and cerium(III) chloride (CeCl₃). sci-rad.comresearchgate.netulisboa.pt The choice of catalyst can influence the reaction rate, yield, and stereoselectivity. sci-rad.comthieme-connect.com For example, in certain systems, AlCl₃ has been shown to provide higher yields compared to Cu(OTf)₂, although the latter can also be effective under different conditions. sci-rad.com The use of lanthanide salts like CeCl₃ is particularly attractive as they are often inexpensive and environmentally friendly. ulisboa.pt

Effect of Lewis Acid Catalysts in a Povarov Reaction sci-rad.com

| Entry | Aldehyde R¹ | Amine R² | Catalyst (mol%) | Solvent | Temp (°C) | Yield of THQ (%) |

|---|---|---|---|---|---|---|

| 1 | H | H | AlCl₃ (10) | EtOH | 40 | 70 |

| 2 | H | H | Cu(OTf)₂ (10) | EtOH | 40 | 30 |

| 3 | OCH₃ | H | AlCl₃ (10) | EtOH | 40 | 60 |

| 4 | OCH₃ | H | Cu(OTf)₂ (10) | EtOH | 40 | 15 |

| 5 | H | OCH₃ | AlCl₃ (10) | EtOH | 40 | 45 |

Data derived from a study on the synthesis of 2,4-disubstituted tetrahydroquinolines. The presence of an electron-donating methoxy group on the amine (R²) was found to lower the yield. sci-rad.com

Comparative Studies of Multi-component versus Multi-step Approaches

The Povarov reaction can be executed via two primary strategies: a multi-step approach or a multi-component reaction (MCR). sci-rad.comicm.edu.pl

Multi-step Approach: In this classical method, the N-arylimine is first synthesized and isolated through the condensation of an aromatic amine and an aldehyde. This pre-formed imine is then reacted with the alkene in a separate step to yield the tetrahydroquinoline. icm.edu.plbohrium.com

Multi-component Approach: This strategy involves mixing the amine, aldehyde, and alkene together in a single pot, where the imine is formed in situ and immediately undergoes the cycloaddition. researchgate.neticm.edu.pl

Comparison of Povarov Reaction Strategies icm.edu.plbohrium.com

| Feature | Multi-step Approach | Multi-component Approach |

|---|---|---|

| Procedure | 1. Synthesize and isolate imine. 2. React imine with alkene. | Mix amine, aldehyde, and alkene in one pot. |

| Intermediate | Imine is pre-formed and isolated. | Imine is formed in situ. |

| Kinetics | Generally faster reaction kinetics. | Generally slower reaction kinetics. |

| Yield | Often results in lower overall yields. | Often results in higher overall yields. |

| Efficiency | Less step-economical. | More step-economical and convergent. |

Hantzsch Dihydropyridine (B1217469) Synthesis and Mechanistic Adaptations

The Hantzsch synthesis, traditionally used for preparing dihydropyridines, can be adapted to produce tetrahydroquinoline scaffolds. organic-chemistry.org The classic Hantzsch reaction involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. organic-chemistry.org This multicomponent reaction first forms key intermediates, a Knoevenagel condensation product and an ester enamine, which then condense and cyclize to yield a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative. organic-chemistry.org

To achieve the tetrahydroquinoline structure, the initially formed dihydropyridine or a related pyridine must undergo reduction. A modern adaptation involves a chiral phosphoric acid-catalyzed asymmetric reduction of 2-aminochalcones using a Hantzsch ester as the hydrogen source. organic-chemistry.org This process proceeds via a dehydrative cyclization followed by the reduction step, affording tetrahydroquinolines in excellent yields and high enantioselectivities. organic-chemistry.org The mechanism of the Hantzsch reaction itself can be complex, with studies reinvestigating the reaction under various conditions revealing the formation of unexpected byproducts alongside the expected 1,4-DHPs. rsc.org Mechanistic studies on Hantzsch esters, which are the typical products, indicate that their reactivity, particularly in reduction reactions, is influenced by their conformation, with 4-aryl substituents inducing a puckered "flat boat" structure. princeton.edu The transfer of a hydride from the C-4 position is often the rate-limiting step in reductions utilizing these esters. princeton.edu

Table 1: Hantzsch Synthesis and Related Reductions for Tetrahydroquinolines

| Reaction Type | Key Reagents | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Classic Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | None or Acid/Base | 1,4-Dihydropyridine | organic-chemistry.org |

| Asymmetric Reduction | 2-Aminochalcone, Hantzsch ester | Chiral Phosphoric Acid | Tetrahydroquinoline | organic-chemistry.org |

Cyclization of Anilino Propanamide Precursors

The cyclization of aniline-derived precursors is a direct and effective method for constructing the tetrahydroquinoline core. One such strategy involves the synthesis of benzoylopropanamides, which can be cyclized with a ketone to form tetrahydroquinolinones, key intermediates for tetrahydroquinolines. nih.gov In a typical three-step pathway, a starting material like ethyl benzoylacetate undergoes an SN2 reaction with a halide, followed by ammonolysis to produce the corresponding benzoylopropanamide. nih.gov This intermediate is then condensed with cyclohexanone (B45756) in the presence of an acid catalyst such as p-toluenesulfonic acid (TsOH) to yield the desired 3-substituted-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one. nih.gov These quinolinone structures can be further modified to produce a variety of tetrahydroquinoline analogues. nih.gov

Cascade and Domino Reaction Sequences

Cascade and domino reactions offer a highly efficient route to complex molecules like tetrahydroquinolines by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. nih.gov These processes are valued for their atom economy and operational simplicity.

The aza-Michael–Michael addition cascade is a powerful tool for the asymmetric synthesis of highly functionalized tetrahydroquinolines. rsc.orgnih.gov This formal [4+2] annulation strategy typically involves the reaction of precursors like 2-tosylaminoenones with unsaturated pyrazolones or other Michael acceptors. nih.gov The reaction is often catalyzed by a chiral bifunctional organocatalyst, such as a tertiary amine-squaramide catalyst derived from Cinchona alkaloids. nih.govrsc.org This methodology allows for the construction of complex tetrahydroquinolines, including spirooxindole and spiropyrazolone derivatives, with multiple contiguous stereocenters in excellent yields and with high diastereoselectivity and enantioselectivity. rsc.orgnih.govrsc.org The conjugate addition of a nitrogen nucleophile to an electron-deficient alkene is the key C-N bond-forming step that initiates the cascade. researchgate.net

Domino sequences initiated by a reduction step are a versatile method for preparing tetrahydroquinolines. nih.govresearchgate.net A common approach involves the catalytic hydrogenation of a substrate containing both a nitro group and a suitable side chain. researchgate.net For instance, 2-nitrochalcones can be converted to tetrahydroquinolines via a reductive cyclization where the nitro group and the side-chain double bond are reduced, followed by intramolecular cyclization. nih.gov The choice of solvent can be critical in these reactions to achieve high selectivity for the tetrahydroquinoline product over quinoline by-products. nih.gov

Another powerful strategy is the intramolecular asymmetric reductive amination (ARA). rsc.org This can be achieved in a one-pot sequence starting from an N-Boc protected amino ketone. The deprotection of the Boc group, assisted by an acid like HCl, is followed by an iridium-catalyzed intramolecular reductive amination to furnish chiral tetrahydroquinolines with excellent enantiocontrol. rsc.org The acid not only facilitates the deprotection but also plays a crucial role in achieving high enantioselectivity by interacting with the catalyst system. rsc.org

Table 2: Domino and Cascade Reactions for Tetrahydroquinoline Synthesis

| Reaction Name | Key Reactants | Catalyst Type | Key Features | Ref. |

|---|---|---|---|---|

| Aza-Michael–Michael Cascade | 2-Tosylaminoenones, Unsaturated Pyrazolones | Chiral Tertiary Amine-Squaramide | Asymmetric synthesis, three contiguous stereocenters | nih.govrsc.org |

| Reductive Cyclization | 2-Nitrochalcones | Catalytic Hydrogenation (e.g., Pd/C) | Domino reduction and cyclization | nih.gov |

One-Pot Synthesis Strategies

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time and resources, and minimize waste. Several one-pot methods have been developed for the synthesis of tetrahydroquinoline derivatives. nih.govresearchgate.net

The integration of microwave irradiation into one-pot synthetic protocols can dramatically reduce reaction times and often improve yields. researchgate.net Microwave-assisted one-pot synthesis of novel amino-substituted tetrahydroquinoline-3-carbonitriles has been reported through the reaction of cyclohexanone and arylidene malononitriles. This method provides a rapid and efficient route to highly functionalized tetrahydroquinolines. Similarly, microwave irradiation has been successfully used in the one-pot synthesis of tetrahydrocarbazoles (a related fused system) from quinolinylhydrazines and cyclohexanone, demonstrating the broad applicability of this technique. researchgate.net The cyclodehydration of precursor molecules, such as 4-thioamidobutanols to form related seven-membered rings, has also been shown to be highly efficient under microwave-assisted, solvent-free conditions, suggesting the potential for similar applications in tetrahydroquinoline synthesis. beilstein-journals.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Structure/Class |

|---|---|

| This compound | Target Compound |

| Tetrahydroquinoline | Core Scaffold |

| 1,4-Dihydropyridine (1,4-DHP) | Hantzsch Product |

| Hantzsch Ester | Reducing Agent |

| 2-Aminochalcone | Precursor |

| Ethyl Benzoylacetate | Precursor |

| Benzoylopropanamide | Intermediate |

| Cyclohexanone | Reagent |

| p-Toluenesulfonic acid (TsOH) | Catalyst |

| 3-substituted-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | Intermediate |

| 2-Tosylaminoenone | Precursor |

| Unsaturated Pyrazolone | Reagent |

| Spirooxindole Tetrahydroquinoline | Product Class |

| Spiropyrazolone Tetrahydroquinoline | Product Class |

| 2-Nitrochalcone | Precursor |

| N-Boc protected amino ketone | Precursor |

| Tetrahydroquinoline-3-carbonitrile | Product Class |

| Arylidene malononitrile | Reagent |

| 4-Thioamidobutanol | Precursor |

| Quinolinylhydrazine | Precursor |

| Methyl-3-aminocrotonate | Reagent |

| Methoxybenzaldehyde | Reagent |

| Chiral Phosphoric Acid | Catalyst |

| Iridium/ZhaoPhos | Catalyst |

| Tertiary Amine-Squaramide | Catalyst |

Organometallic and Organocatalytic Approaches

Organometallic and organocatalytic strategies represent powerful tools for the asymmetric synthesis of complex molecules. nih.gov These methods offer mild reaction conditions and high levels of stereocontrol, which are crucial for preparing enantiomerically pure therapeutic agents. nih.govrsc.org In the context of tetrahydroquinolines, these approaches have enabled the enantioselective synthesis of functionalized derivatives through various mechanisms, including aminocatalysis, N-heterocyclic carbene (NHC) catalysis, and hydrogen-bonding catalysis. nih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netacs.org The technique relies on a directing metalating group (DMG), which contains a heteroatom that can coordinate to an organolithium reagent, such as n-butyllithium. researchgate.netcornell.edu This coordination directs the deprotonation to the adjacent ortho-position, forming a stabilized aryllithium intermediate. researchgate.net This intermediate can then react with various electrophiles to yield ortho-substituted products with high regioselectivity, a feat not easily achieved through traditional electrophilic aromatic substitution. researchgate.netacs.org Common DMGs include methoxy, tertiary amine, and amide groups. researchgate.net

This methodology has been successfully applied to the synthesis of substituted N-Boc-2-aryltetrahydroquinolines. researchgate.net The lithiation of these compounds occurs efficiently at the 2-position, and the resulting organolithium species can be trapped with electrophiles to introduce new substituents. researchgate.netmdpi.com When cyanoformates are used as electrophiles, an unusual change in regioselectivity is observed, leading to substitution at the ortho-position of the C-2 aryl ring instead of the 2-position of the tetrahydroquinoline core. researchgate.netmdpi.com This change is believed to result from the electrophile binding to the intermediate organolithium, which alters its structure and reactivity. mdpi.com Furthermore, the addition of triethylborane (B153662) can induce an N-to-C rearrangement of the Boc group, yielding a secondary amine with retention of configuration. researchgate.netmdpi.com

| Entry | Electrophile | Product | Yield (%) | er (R:S) |

| 1 | MeOD | 2-Deuterio-N-Boc-2-phenyl-THQ | 95 | - |

| 2 | MeI | N-Boc-2-methyl-2-phenyl-THQ | 90 | 97:3 |

| 3 | ClCO₂Me | N-Boc-2-carbomethoxy-2-phenyl-THQ | 85 | 97:3 |

| 4 | CNCO₂Me | N-Boc-2-(2'-carbomethoxyphenyl)-THQ | 70 | 97:3 |

Data sourced from studies on the lithiation-substitution of enantioenriched N-Boc-2-phenyl-tetrahydroquinoline. researchgate.net

Kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds from a racemic mixture. researchgate.net This method involves the differential reaction rate of two enantiomers with a chiral reagent or catalyst, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). researchgate.net

In the context of tetrahydroquinoline synthesis, kinetic resolution using chiral lithium amide bases has proven highly effective. mdpi.com Specifically, the lithiation of racemic N-Boc-2-aryl-1,2-dihydroquinolines and N-Boc-2-aryltetrahydroquinolines in the presence of the chiral diamine (-)-sparteine (B7772259) or (+)-sparteine allows for the selective deprotonation of one enantiomer. mdpi.comresearchgate.net This process provides access to the unreacted starting material with high enantiomeric excess. researchgate.netresearchgate.net For instance, the kinetic resolution of N-Boc-2-aryl-1,2-dihydroquinolines using n-BuLi and (+)-sparteine can yield the recovered starting material with an enantiomeric ratio (er) up to 99:1. researchgate.net The resulting enantioenriched 1,2-dihydroquinolines can be subsequently converted to enantioenriched 1,4-dihydroquinolines or reduced to the corresponding tetrahydroquinolines. researchgate.net This approach offers high enantioselectivity for a range of 2-aryl derivatives.

| Substrate (N-Boc-2-aryl-THQ) | Chiral Ligand | Recovered SM Yield (%) | Recovered SM er | Selectivity Factor (s) |

| 2-Phenyl-THQ | (+)-Sparteine | 40 | 97:3 | ~20 |

| 2-(4-Methoxyphenyl)-THQ | (+)-Sparteine | 38 | >99:1 | >50 |

| 2-(4-Chlorophenyl)-THQ | (+)-Sparteine | 42 | 98:2 | ~30 |

| 2-(Naphthyl)-THQ | (+)-Sparteine | 41 | 96:4 | ~15 |

Data represents typical results for the kinetic resolution of various N-Boc-2-aryltetrahydroquinolines. mdpi.com

The "borrowing hydrogen" (BH) methodology is an atom-efficient and environmentally benign strategy for C-C and C-N bond formation. This process involves the temporary "borrowing" of hydrogen from a substrate (typically an alcohol) by a catalyst to form a reactive intermediate (an aldehyde or ketone), which then participates in a subsequent reaction. The catalyst later returns the hydrogen to a downstream intermediate, regenerating the catalyst and forming the final product with water as the only byproduct.

A manganese(I) PN³ pincer complex has been identified as a highly effective catalyst for the synthesis of 1,2,3,4-tetrahydroquinolines via a one-pot cascade reaction starting from 2-aminobenzyl alcohols and secondary alcohols. This approach is notable because previous attempts using BH methodology with these substrates often led to the fully aromatized quinoline product. The manganese PN³ pincer system, however, selectively yields the desired 1,2,3,4-tetrahydroquinoline scaffold. This reaction proceeds without the need for external reducing agents and demonstrates the utility of earth-abundant, non-precious metal catalysts in complex organic transformations. The methodology is applicable to a variety of substituted 2-aminobenzyl alcohols and secondary alcohols, providing a diverse range of tetrahydroquinoline products.

| 2-Aminobenzyl Alcohol Derivative | Secondary Alcohol | Product Yield (%) |

| 2-Aminobenzyl alcohol | 1-Phenylethanol | 85 |

| 2-Amino-5-chlorobenzyl alcohol | 1-Phenylethanol | 78 |

| 2-Amino-5-methylbenzyl alcohol | Cyclohexanol | 72 |

| 2-Aminobenzyl alcohol | Butan-2-ol | 65 |

This table illustrates the scope of the manganese-catalyzed borrowing hydrogen reaction for synthesizing various tetrahydroquinoline analogues.

Photochemical Derivatization Pathways

Photochemical reactions, particularly those utilizing visible light, have emerged as a powerful tool in modern organic synthesis due to their mild conditions and ability to access unique reactive intermediates. nih.govnih.gov While many photochemical methods focus on the de novo synthesis of the tetrahydroquinoline ring, pathways for the direct derivatization of the saturated heterocyclic core have also been developed. nih.gov These methods often proceed through radical intermediates generated via photoinduced electron transfer.

A notable example is the visible-light-mediated aerobic α-oxygenation of N-substituted tetrahydroisoquinolines (a close isomer) and related heterocycles, which can proceed even without an external photocatalyst. In these reactions, the substrate itself can act as a photosensitizer, absorbing light to initiate a process that ultimately functionalizes the α-methylene position. More advanced applications involve using a photocatalyst, such as chlorophyll (B73375), to induce the functionalization of the tetrahydroquinoline scaffold. mdpi.com For instance, red-light-induced oxidation of tetrahydroisoquinoline derivatives using chlorophyll as a photocatalyst enables cross-coupling with various nucleophiles, leading to phosphorylation, cyanation, and allylation at the benzylic position. mdpi.com This strategy allows for the rapid diversification of the tetrahydroquinoline core, highlighting the potential of photochemical methods for late-stage functionalization. mdpi.com Mechanistic studies suggest these transformations can involve superoxide (B77818) anion radicals generated from photoinduced electron transfer processes. mdpi.com

Reaction Mechanisms and Kinetics of 3 Methoxy 5,6,7,8 Tetrahydroquinoline Formation

Mechanistic Investigations of Key Synthetic Pathways

The formation of the 5,6,7,8-tetrahydroquinoline (B84679) ring system can be achieved through established methods such as the Friedländer annulation and the Combes synthesis, which are adaptable for the synthesis of the 3-methoxy substituted target molecule.

A plausible approach for synthesizing 3-Methoxy-5,6,7,8-tetrahydroquinoline is through a modified Friedländer synthesis. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgnih.gov For the target molecule, this would likely involve the reaction of a suitably substituted aminocyclohexenone derivative. The mechanism is believed to proceed via an initial aldol-type condensation between the reactants, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyridine (B92270) ring. wikipedia.orgquimicaorganica.org

Another viable route is the Combes quinoline (B57606) synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com A potential pathway to this compound could start from 3-methoxyaniline and a suitable cyclic diketone, followed by reduction of the resulting quinoline. The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (annulation) to form the quinoline ring, followed by dehydration. wikiwand.com

A novel one-pot synthesis for substituted 5,6,7,8-tetrahydroquinolines has also been developed via a four-component tandem reaction, showcasing the versatility of modern synthetic methods. researchgate.net Additionally, the reaction of cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones provides a direct route to 7,8-dihydroquinolin-5(6H)-ones, which can be readily reduced to the corresponding 5,6,7,8-tetrahydroquinolines. rsc.org

The intermediates formed during the synthesis of tetrahydroquinolines are transient species whose characterization provides crucial insight into the reaction mechanism. In acid-catalyzed reactions like the Combes synthesis, protonated Schiff bases, which can be considered iminium ions , are key intermediates that precede the rate-determining cyclization step. wikiwand.com In the Friedländer synthesis, an aldol (B89426) adduct is the initial intermediate, which then cyclizes and dehydrates. wikipedia.org

Organolithium species have been identified as crucial intermediates in the functionalization of the 5,6,7,8-tetrahydroquinoline core. The reaction of 8-lithio-5,6,7,8-tetrahydroquinolines with various electrophiles, such as di-isopropylcyanamide, provides a pathway to substituted derivatives. rsc.orgrsc.org These reactions demonstrate the stability and reactivity of organolithium intermediates in building complexity on the tetrahydroquinoline scaffold. The generation of these lithiated species is typically achieved by deprotonation using strong bases like n-butyllithium. psu.edufishersci.fr

While specific transition state analyses for the cycloaddition forming this compound are not extensively documented in the reviewed literature, insights can be drawn from related processes. The key ring-forming step in many syntheses, such as the Combes reaction, is an intramolecular electrophilic aromatic substitution. The transition state of this step involves the attack of the electron-rich aromatic ring onto the protonated enamine or a related electrophilic species. The stability of this transition state is influenced by the electronic nature of the substituents on both the aniline and the diketone fragments. wikiwand.com

Catalysts play a pivotal role in directing the course and efficiency of tetrahydroquinoline synthesis. In the Friedländer synthesis, both acid and base catalysts are employed to facilitate the condensation and cyclization steps. organic-chemistry.org A variety of catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been shown to be effective. wikipedia.org More recently, heterogeneous solid acid catalysts like Amberlyst-15 have been found to be highly effective and reusable. nih.govgoogle.com The catalyst's role is to activate the carbonyl group towards nucleophilic attack and to promote the subsequent dehydration steps.

In the Combes synthesis, strong acids like polyphosphoric acid (PPA) or sulfuric acid are typically used to promote the intramolecular cyclization, which is the rate-determining step. wikipedia.orgwikiwand.com The acid protonates the enamine intermediate, rendering it more electrophilic and susceptible to attack by the aromatic ring.

For the synthesis of 5,6,7,8-tetrahydroquinolines via hydrogenation of quinolines, palladium-based catalysts are commonly used. A specialized palladium catalyst (PD) has been developed for a continuous process involving both the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (B108954) and its subsequent isomerization to 5,6,7,8-tetrahydroquinoline at elevated temperatures. google.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the desired isomer.

Kinetic Studies of Reaction Rates and Parameters

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering deeper mechanistic understanding.

While specific thermodynamic parameters for the formation of this compound were not found in the searched literature, kinetic studies on related quinoline syntheses provide valuable insights. For the Combes reaction, a kinetic investigation using 19F NMR spectroscopy determined the reaction to be first order in both the aniline and the β-diketone. researchgate.net The rate-determining step was identified as the annulation (cyclization), and a Hammett study yielded a reaction constant (ρ) of -0.32. researchgate.net This negative value is consistent with an electrophilic aromatic substitution mechanism where electron-donating groups on the aniline ring accelerate the reaction. The small magnitude of ρ suggests a complex interplay of substituent effects in the preceding steps.

Thermodynamic data for the oxidation of 1,2,3,4-tetrahydroquinoline has been calculated, providing insights into the energetics of the reverse reaction. researchgate.net Critically evaluated thermophysical property data, including enthalpy of formation, are available for 1,2,3,4-tetrahydroquinoline, which can serve as a basis for estimating the thermodynamics of its isomers. nist.govnist.gov

Table 1: Kinetic Parameters for Related Quinoline Syntheses

| Reaction | Method | Key Finding | Reference |

|---|---|---|---|

| Combes Synthesis | 19F NMR Kinetics | First order in aniline and diketone; ρ = -0.32 | researchgate.net |

This table presents available kinetic data for analogous reactions due to the absence of specific data for this compound formation.

The electronic properties of substituents significantly influence the kinetics of quinoline synthesis. In the Combes synthesis, the rate of quinoline formation is affected by substituents on both the aniline and the diketone. researchgate.net A methoxy (B1213986) group, being an electron-donating group through resonance, is expected to have a notable impact.

When positioned on the aniline ring, a methoxy group generally accelerates the rate-limiting electrophilic cyclization step by increasing the nucleophilicity of the aromatic ring. wikiwand.com However, its position (ortho, meta, or para) will determine the magnitude of this effect and can also influence the regioselectivity of the cyclization. For the synthesis of this compound, if starting from a precursor with the methoxy group already in place on what becomes the pyridine ring, its electronic influence would be felt during the cyclization of the second ring.

In a study on a modified Combes reaction to produce trifluoromethyl-substituted quinolines, it was observed that using methoxy-substituted anilines favored the formation of the 2-CF3-quinoline regioisomer. wikiwand.com This highlights that the interplay between electronic and steric effects of substituents is crucial in determining both the reaction rate and the product distribution. The presence of a methoxy group can lead to as much as a five-fold variation in reaction rates compared to other substituents. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,4-tetrahydroquinoline |

| 3-Methoxyaniline |

| n-butyllithium |

| di-isopropylcyanamide |

| 2-CF3-quinoline |

| Trifluoroacetic acid |

| p-Toluenesulfonic acid |

Solvent Polarity Effects on Reaction Rates

The polarity of the solvent can exert a significant influence on the rate of tetrahydroquinoline synthesis. In reactions such as the Friedländer synthesis, the choice of solvent can affect the solubility of reactants and catalysts, as well as stabilize or destabilize transition states. researchgate.netresearchgate.net

For instance, in the synthesis of quinolines via Friedländer annulation, the reaction of 2-aminophenyl ketones with cyclic ketones has been optimized under various conditions. researchgate.net While some approaches utilize solvent-free conditions, others employ solvents that also act as catalysts, such as acetic acid. researchgate.net The use of polar solvents can facilitate the protonation of carbonyl groups and the formation of charged intermediates, which are often key steps in the reaction mechanism.

In the reductive cyclization of 2-nitrochalcones to form tetrahydroquinolines, the solvent has been reported to play a crucial role in achieving high selectivity and yields. nih.gov Dichloromethane (B109758) was found to be the optimal solvent in one study, suggesting that a solvent of intermediate polarity can be ideal for balancing the solubility of the starting materials and the stability of the intermediates. nih.gov

The effect of solvent polarity on reaction rates can be summarized in the following table, which illustrates general trends observed in related quinoline and tetrahydroquinoline syntheses.

| Solvent | Typical Polarity | General Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Acetic Acid | Polar Protic | Can accelerate the reaction | Acts as both a solvent and an acid catalyst, promoting condensation and cyclization steps. researchgate.net |

| Ethanol/Methanol (B129727) | Polar Protic | Moderate to good reaction rates | Good solubility for many reactants and can participate in hydrogen bonding to stabilize intermediates. |

| Dichloromethane (DCM) | Polar Aprotic | Often provides good selectivity and yields | Balances solubility of reactants and stability of intermediates without strongly solvating ionic species. nih.gov |

| Toluene | Nonpolar | Slower reaction rates | Less effective at stabilizing polar intermediates and transition states common in condensation reactions. |

| Solvent-Free | N/A | Can be very efficient, especially with microwave irradiation | High concentration of reactants can lead to rapid reaction, though mass transfer can be a limitation. organic-chemistry.org |

Regioselectivity and Stereoselectivity in Tetrahydroquinoline Synthesis

Achieving specific regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. The substitution pattern on the aromatic and saturated rings, as well as the spatial arrangement of substituents, dictates the biological activity of the final compound. nih.govresearchgate.net

Control over Methoxy Group Position and Carbocyclic Ring Saturation

The position of the methoxy group on the benzene (B151609) ring of the tetrahydroquinoline core is determined by the choice of the starting aniline derivative. To synthesize this compound, a meta-methoxyaniline derivative is the logical precursor. The regioselectivity of the cyclization is then directed by the nature of the other reactant and the reaction conditions.

The saturation of the carbocyclic ring is typically achieved through the hydrogenation of a pre-formed quinoline or dihydroquinoline. organic-chemistry.org For example, quinolines can be selectively hydrogenated on their carbocyclic rings to yield 5,6,7,8-tetrahydroquinolines in the presence of specific catalysts like Ru(η3-methallyl)2(cod)–PhTRAP. researchgate.net Alternatively, the tetrahydroquinoline ring system can be constructed directly from acyclic or partially saturated precursors. nih.gov

One strategy for controlling regioselectivity involves the use of protecting groups on the aniline nitrogen. A study on the nitration of tetrahydroquinoline and its N-protected derivatives demonstrated that the choice of the protecting group can direct the position of electrophilic substitution on the benzene ring. researchgate.net This principle can be extended to other substitutions, including the introduction or modification of a methoxy group.

Strategies for Diastereoselective and Enantioselective Synthesis

The synthesis of tetrahydroquinolines with specific stereochemistry often requires the use of chiral catalysts, auxiliaries, or starting materials. organic-chemistry.orgresearchgate.netresearchgate.netnih.govresearchgate.netacs.org

Diastereoselective Synthesis:

Diastereoselectivity in tetrahydroquinoline synthesis is often achieved by controlling the approach of a reactant to a chiral center already present in the molecule or formed in situ. For example, the reduction of a cyclic imine intermediate can be highly diastereoselective, with the hydride adding to the less sterically hindered face of the molecule. nih.gov In one reported synthesis, the reduction of a cyclic imine intermediate gave a cis relationship between substituents on the newly formed stereocenters with high diastereoselectivity. nih.gov

Another approach involves a [4+2] annulation reaction, where the diastereoselectivity can be controlled by the choice of catalyst and reaction conditions. acs.orgfrontiersin.orgnih.gov These reactions can lead to the formation of multiple stereocenters in a single step with high diastereomeric ratios. frontiersin.orgnih.gov

Enantioselective Synthesis:

Enantioselective synthesis of tetrahydroquinolines can be achieved through various catalytic methods. Chiral phosphoric acids have been used as catalysts for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, providing excellent yields and enantioselectivities. organic-chemistry.org Similarly, iridium-catalyzed asymmetric hydrogenation of quinolines is a powerful method for producing chiral tetrahydroquinolines. acs.org Interestingly, the enantiomeric excess and even the absolute configuration of the product can sometimes be controlled by the choice of solvent. acs.org

Palladium-catalyzed asymmetric carboamination reactions have also been developed for the enantioselective synthesis of tetrahydroquinolines bearing quaternary stereocenters. nih.gov The use of chiral ligands, such as (S)-Siphos-PE, has been shown to be effective in inducing high enantioselectivity. nih.gov

The following table summarizes some strategies for achieving stereocontrol in tetrahydroquinoline synthesis.

| Strategy | Key Reagent/Catalyst | Typical Outcome | Reference |

|---|---|---|---|

| Diastereoselective Reduction | Hydride reducing agents (e.g., NaBH4) on a cyclic imine with a pre-existing chiral center. | High diastereomeric ratio (e.g., cis isomer). | nih.gov |

| Diastereoselective [4+2] Annulation | Lewis acids or organocatalysts with chiral ligands. | Formation of multiple stereocenters with high diastereoselectivity. | acs.orgfrontiersin.orgnih.gov |

| Enantioselective Hydrogenation | Chiral Iridium or Ruthenium catalysts. | High enantiomeric excess (ee). Can be solvent-dependent. | acs.org |

| Enantioselective Cyclization | Chiral Brønsted acids (e.g., chiral phosphoric acid). | High yields and excellent enantioselectivities. | organic-chemistry.org |

| Enantioselective Carboamination | Palladium catalysts with chiral phosphine (B1218219) ligands (e.g., (S)-Siphos-PE). | Good to excellent enantiomeric ratios for products with quaternary centers. | nih.gov |

Derivatization and Functionalization of 3 Methoxy 5,6,7,8 Tetrahydroquinoline

Introduction of New Substituents onto the Tetrahydroquinoline Ring System

Functionalization of the 3-Methoxy-5,6,7,8-tetrahydroquinoline core can be achieved at both the electron-rich heterocyclic ring and the saturated carbocyclic portion. Key methods include electrophilic substitution on the pyridine (B92270) ring and metalation of the aliphatic ring.

One of the most effective methods for introducing a functional group onto the pyridine ring is the Vilsmeier-Haack reaction . wikipedia.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgnumberanalytics.com The C-3 methoxy (B1213986) group strongly activates the pyridine ring, directing the electrophilic substitution primarily to the C-4 position. The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich ring. The resulting iminium ion intermediate is then hydrolyzed during workup to yield the aldehyde. wikipedia.orgnumberanalytics.com This C-4 formyl group serves as a versatile handle for further transformations.

Another powerful strategy for functionalization targets the C-8 position on the saturated ring via lithiation . This approach involves the deprotonation of the C-8 position using a strong base like n-butyllithium, followed by quenching the resulting 8-lithio-derivative with a suitable electrophile. This method has been successfully applied to the synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxylic esters and their corresponding amides and thioamides. rsc.orgrsc.org

| Functionalization Method | Reagents | Position | Product Type |

| Vilsmeier-Haack Reaction | 1. POCl₃, DMF2. H₂O | C-4 | 4-Formyl derivative |

| Lithiation-Carboxylation | 1. n-BuLi2. CO₂3. Esterification | C-8 | 8-Carboxylic ester derivative |

| Lithiation-Aminocarbonylation | 1. n-BuLi2. Isocyanate (R-NCO) | C-8 | 8-Carboxamide derivative |

Chemical Modifications of the Methoxy Moiety

The methoxy group at the C-3 position is a key functional handle that can be readily modified, most commonly through ether cleavage to unmask the corresponding hydroxyl group. This transformation is critical for accessing the 5,6,7,8-tetrahydroquinolin-3-ol (B3029417) scaffold, which exists in tautomeric equilibrium with 5,6,7,8-tetrahydroquinolin-3(4H)-one.

Strong Lewis acids, particularly boron tribromide (BBr₃) , are highly effective for the demethylation of aryl methyl ethers and are frequently used for this purpose. researchgate.netnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. researchgate.net The mechanism involves the formation of an adduct between the Lewis acidic boron center and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govnih.gov One equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov

Alternatively, strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) can also be used for ether cleavage. youtube.commasterorganicchemistry.com The reaction begins with the protonation of the ether oxygen to form a good leaving group (methanol). This is followed by either an Sₙ1 or Sₙ2 pathway, depending on the substrate. masterorganicchemistry.com

| Cleavage Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | CH₂Cl₂, 0 °C to rt | 5,6,7,8-Tetrahydroquinolin-3-ol |

| Hydrobromic Acid (HBr) | Acetic acid, heat | 5,6,7,8-Tetrahydroquinolin-3-ol |

| Hydroiodic Acid (HI) | Heat | 5,6,7,8-Tetrahydroquinolin-3-ol |

Ring Transformations and Annulations Utilizing this compound as a Precursor

The this compound framework is an excellent starting point for constructing more complex, fused-ring systems through annulation reactions. These transformations leverage either the intrinsic reactivity of the heterocyclic core or the handles introduced via prior functionalization.

One prominent strategy for ring annulation is the Diels-Alder reaction , a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com The electron-rich diene-like system within the 3-methoxy-substituted pyridine ring can potentially participate in an inverse-electron-demand aza-Diels-Alder reaction with electron-deficient dienophiles. organic-chemistry.org This approach allows for the direct construction of a new ring fused to the tetrahydroquinoline core.

Furthermore, functional groups introduced as described in section 4.1 can serve as anchor points for building new rings. For instance, a C-4 formyl derivative can undergo condensation reactions with active methylene (B1212753) compounds, followed by intramolecular cyclization to yield a fused pyridone ring. Similarly, an 8-carboxylic ester could be elaborated into a side chain that subsequently cyclizes onto the C-7 position. These multi-step sequences enable the rational design and synthesis of diverse tricyclic and tetracyclic frameworks.

Synthesis of Novel Polycyclic and Azaheterocyclic Systems Incorporating the Tetrahydroquinoline Framework

The utility of this compound as a building block extends to the synthesis of complex polycyclic and azaheterocyclic systems, including those with significant biological activity. acs.org The tetrahydroquinoline scaffold is a core structural motif in numerous natural products and pharmaceutical agents. nih.govacs.org

A modern approach to building complex azaheterocycles involves the chemoselective annulation of an in situ generated aza-ortho-quinone methide with an appropriate olefin. This strategy has been used to diastereoselectively synthesize functionalized tetrahydroquinoline derivatives that incorporate other heterocyclic scaffolds, such as indole. nih.gov By adapting this methodology, one could envision reacting a suitable precursor with a vinyl derivative of this compound to generate novel, complex polyheterocyclic systems.

The "borrowing hydrogen" methodology represents another advanced strategy, where 2-aminobenzyl alcohols react with other alcohols to form tetrahydroquinolines in a highly atom-economical cascade reaction. nih.govacs.org While this method builds the tetrahydroquinoline core itself, the principles can be applied in reverse. Functionalized derivatives of this compound can serve as key intermediates in the total synthesis of alkaloids and other natural products. nih.gov For example, conversion of the methoxy group to a triflate and subsequent cross-coupling reactions, followed by further elaborations, can pave the way for constructing intricate molecular architectures built upon the fundamental tetrahydroquinoline framework.

Spectroscopic Analysis and Structural Elucidation of 3 Methoxy 5,6,7,8 Tetrahydroquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy of 3-Methoxy-5,6,7,8-tetrahydroquinoline provides specific information about the number of different types of protons and their neighboring environments. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the aromatic, aliphatic, and methoxy (B1213986) protons. googleapis.com

The aromatic region displays two doublets, indicating two protons on the pyridine (B92270) ring that are coupled to each other. The methoxy group appears as a sharp singlet, characteristic of three equivalent protons with no adjacent proton neighbors. The aliphatic protons of the tetrahydro- portion of the quinoline (B57606) ring system appear as multiplets in the upfield region, corresponding to the four methylene (B1212753) (CH₂) groups. The integration of these signals confirms the number of protons in each unique environment.

Interactive Data Table: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.07 | d | 1.5 | Aromatic H |

| 6.88 | d | 1.5 | Aromatic H |

| 3.81 | s | - | -OCH₃ |

| 2.85 | t | 6.0 | Aliphatic CH₂ |

| 2.75 | t | 6.0 | Aliphatic CH₂ |

| 1.85 | m | - | Aliphatic CH₂ |

| 1.77 | m | - | Aliphatic CH₂ |

Data sourced from a US Patent. googleapis.com

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be characterized by signals in the aromatic region for the carbons of the pyridine ring, a signal for the methoxy carbon typically around 55-60 ppm, and several signals in the aliphatic region for the four methylene carbons of the saturated ring. The carbon attached to the methoxy group would appear at a significantly downfield shift in the aromatic region due to the deshielding effect of the oxygen atom. While specific experimental data for the ¹³C NMR of this compound is not readily available in the surveyed literature, related compounds have been analyzed, providing expected chemical shift ranges. google.com.pg

2D NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the complete connectivity of the molecule.

COSY experiments would reveal the coupling relationships between protons, helping to trace the connectivity within the aliphatic ring and to confirm the relationship between the aromatic protons.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the C-O bond of the methoxy group would be indicated by a strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aromatic C=C and C=N bonds of the pyridine ring would give rise to several absorptions in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, while the C-H stretching of the aliphatic methylene groups would be observed just below 3000 cm⁻¹. The specific pattern of absorption bands provides a unique fingerprint for the molecule, aiding in its identification. While a specific spectrum for the title compound is not available, the analysis of related tetrahydroquinolines provides a basis for the expected spectral features.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular weight. The molecular formula of the compound is C₁₀H₁₃NO, which corresponds to a molecular weight of approximately 163.22 g/mol . HRMS would provide a highly accurate mass measurement, confirming the elemental composition.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

The analysis would reveal the planarity of the pyridine ring and the conformation of the saturated six-membered ring, which is expected to adopt a chair or a twisted-boat conformation. It would also definitively establish the position of the methoxy group on the aromatic ring. While no crystal structure for this compound itself has been reported in the surveyed literature, studies on related tetrahydroisoquinoline derivatives have utilized this technique to confirm their molecular structures.

Chiroptical Spectroscopy for Assessment of Enantiomeric Purity

This compound is an achiral molecule and therefore does not exhibit enantiomers. However, if a chiral center were introduced into the molecule, for instance, through substitution on the saturated ring, the resulting enantiomers would require chiroptical spectroscopic methods for their characterization.

For chiral derivatives, techniques such as measuring the optical rotation would determine the direction and magnitude of rotation of plane-polarized light, allowing for the distinction between enantiomers. Circular Dichroism (CD) spectroscopy , which measures the differential absorption of left and right circularly polarized light, would provide information about the stereochemistry of the molecule. Furthermore, the separation and quantification of enantiomers are often achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. For instance, in the study of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, chiral HPLC was employed to monitor the enantiomeric excess during asymmetric synthesis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of 3-Methoxy-5,6,7,8-tetrahydroquinoline that arise from its electronic structure.

Density Functional Theory (DFT) Calculations for Ground States and Transition States

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For the parent compound, 1,2,3,4-tetrahydroquinoline (B108954) (THQ), DFT calculations have been instrumental in understanding its conformational preferences and reactivity. rsc.orgresearchgate.net High-level quantum chemistry calculations, such as those at the MP2 level, have been employed to discriminate between stable conformations of THQ. rsc.org

For substituted tetrahydroquinolines, DFT calculations at levels like B3LYP/6-31++G** have been successfully used to optimize the geometries of ground states and the transition states (σ-complexes) involved in reactions such as nitration. researchgate.net These studies show that the formation of the σ-complex is often the rate-determining step in electrophilic aromatic substitution reactions. researchgate.net The introduction of a methoxy (B1213986) group at the 3-position of the tetrahydroquinoline ring is expected to influence the electron density distribution, and consequently, the stability of ground and transition states. DFT calculations on related tetrahydroquinoline derivatives have been used to probe reaction mechanisms, such as the lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, by modeling the structure of key intermediates. nih.gov

Molecular Orbital Analysis and Bonding Characteristics

Frontier Molecular Orbital (FMO) theory is crucial for explaining the reactivity and kinetic stability of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are key descriptors. For new tetrahydroisoquinoline derivatives, which are structurally related to tetrahydroquinolines, FMO analysis has been performed to gauge their reactivity. mdpi.com A smaller HOMO-LUMO gap generally indicates a softer, more reactive molecule. mdpi.com

Natural Bond Orbital (NBO) analysis is another valuable technique that provides insights into charge distribution and intramolecular interactions, such as charge transfer. mdpi.com In substituted tetrahydroisoquinolines, NBO calculations have helped in identifying electron-rich sites and understanding charge separation within the molecule. mdpi.com For this compound, the lone pairs on the nitrogen and the methoxy oxygen atoms would be significant contributors to the molecule's electronic character and would be key features in an NBO analysis.

The table below presents typical global reactivity parameters that can be derived from DFT calculations, as demonstrated in a study on tetrahydroisoquinoline derivatives. mdpi.com These parameters provide a quantitative measure of the molecule's reactivity and electronic stability.

| Parameter | Formula | Description |

| Ionization Potential (IP) | IP = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA = -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Conformational Analysis and Energy Landscapes of this compound and Its Derivatives

The non-aromatic, saturated portion of the this compound ring system allows for the existence of multiple conformations. High-resolution microwave spectroscopy, in conjunction with high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of the parent compound, 1,2,3,4-tetrahydroquinoline (THQ). rsc.org These studies revealed the existence of four stable conformations, which exist as two pairs of energetically equivalent enantiomers. rsc.org

The energy barrier between these conformers was found to be low, on the order of 104 cm⁻¹, allowing for conformational cooling to the most stable form under experimental conditions in a supersonic jet. rsc.org The introduction of a methoxy group at the 3-position will have a significant impact on the conformational energy landscape. The bulky methoxy group will introduce new steric interactions, favoring conformations where it occupies a pseudo-equatorial position to minimize these interactions. The conformational landscape of THQ has been further explored, confirming the stability of different conformers. dntb.gov.ua The principles of conformational analysis in substituted cyclohexanes, where bulky substituents prefer equatorial positions, are also applicable here.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of molecules and their interactions with their environment over time. For derivatives of tetrahydroquinoline, MD simulations have been employed to understand their binding stability within biological targets, such as the mTOR active site. mdpi.comnih.gov These simulations, often run for nanoseconds, provide insights into the dynamic behavior of the ligand-protein complex and can validate findings from molecular docking studies. mdpi.com

While specific MD simulations for this compound in isolation or in complex are not detailed in the provided search results, this technique would be invaluable for understanding its conformational dynamics in different solvents and its potential intermolecular interactions with biological macromolecules. Such simulations could reveal the preferred conformations in solution and the nature of hydrogen bonding and other non-covalent interactions.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations are widely used to predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. For the parent compound, 1,2,3,4-tetrahydroquinoline, high-resolution rotational spectroscopy has been successfully used to identify the lowest energy conformer, with the experimental results being in excellent agreement with theoretical predictions. rsc.org

DFT calculations are also a standard method for predicting infrared spectra. For example, in the study of tetrachlorobutadiene isomers, DFT (B3LYP) was used to compute vibrational frequencies and generate simulated infrared spectra to compare with experimental data. chemrxiv.org This approach allows for the assignment of vibrational modes to specific molecular motions. For this compound, theoretical predictions of its vibrational and electronic spectra would be crucial for interpreting experimental data and for the structural characterization of the compound.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling is an essential tool for elucidating complex reaction mechanisms. For reactions involving the tetrahydroquinoline scaffold, DFT calculations have been used to study the regioselective nitration by modeling the relevant intermediates and transition states. researchgate.net Such studies help in understanding the factors that control the outcome of a reaction.

Furthermore, computational methods have been used to investigate the mechanism of lithiation and subsequent electrophilic quench of substituted tetrahydroquinolines, explaining unexpected changes in regioselectivity. nih.gov The modeling of catalytic cycles, for instance in the synthesis of tetrahydroquinolines via borrowing hydrogen methodology, allows for a detailed understanding of the role of the catalyst and the reaction intermediates. While a specific computational study on the reaction mechanisms involving this compound is not available in the search results, the methodologies applied to related systems demonstrate the potential of computational chemistry to provide deep mechanistic insights.

Applications of 3 Methoxy 5,6,7,8 Tetrahydroquinoline As a Synthetic Intermediate

Building Block in the Synthesis of Complex Natural Products and Alkaloids

The tetrahydroquinoline core is a prevalent motif in a wide array of natural products and alkaloids, many of which exhibit significant biological activities. While direct total syntheses of complex natural products starting from 3-Methoxy-5,6,7,8-tetrahydroquinoline are not extensively documented in readily available literature, its structural framework is a key component of more complex alkaloid structures. For instance, the broader family of tetrahydroisoquinoline alkaloids, which share structural similarities, are known to be precursors to a vast number of natural products. chemsynthesis.comnih.gov The synthetic strategies employed for these related compounds often involve the construction of the core heterocyclic system, which can then be further elaborated.

The lamellarin class of alkaloids, marine-derived natural products with potent antitumor and anti-HIV activities, feature a complex polycyclic system that incorporates a pyrrolo[2,1-a]isoquinoline (B1256269) core. nii.ac.jpresearchgate.net Synthetic approaches towards lamellarins often involve the initial construction of substituted isoquinoline (B145761) or pyrrole (B145914) derivatives which are then fused to build the final pentacyclic framework. nih.govrsc.orgmdpi.com The methoxy-substituted aromatic ring present in this compound is a common feature in many lamellarin analogues, suggesting its potential as a starting fragment in retrosynthetic analyses of these complex targets.

Furthermore, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which can be conceptually derived from the title compound, are utilized as ligands in metal catalysts for asymmetric synthesis, particularly in the production of alkaloid precursors. nih.gov This highlights the importance of the substituted tetrahydroquinoline scaffold in accessing enantiomerically pure and biologically active molecules.

Precursor for the Construction of Diverse Organic Molecules

The reactivity of the this compound core allows for its use as a precursor in the synthesis of a wide range of organic molecules. The presence of the methoxy (B1213986) group and the partially saturated ring system provides multiple sites for functionalization.

One key reaction is the lithiation at the 8-position, which generates a nucleophilic species that can react with various electrophiles. For example, reaction with trimethylsilyl (B98337) isocyanate or isothiocyanate, followed by hydrolysis, provides a straightforward route to 5,6,7,8-tetrahydroquinoline-8-carboxamides and their thio-analogs. nii.ac.jprsc.org These amides and thioamides can serve as valuable intermediates for further transformations.

The tetrahydroquinoline skeleton is also amenable to cycloaddition reactions. The diene portion of the partially saturated ring can participate in Diels-Alder reactions, a powerful tool for the construction of complex polycyclic systems. masterorganicchemistry.comnih.gov While specific examples with this compound are not prevalent in the literature, the general reactivity pattern of related dienes suggests its potential in this area. missouristate.edu

Moreover, the synthesis of various substituted tetrahydroquinolines often starts from simpler precursors, but the functional group transformations on the pre-formed tetrahydroquinoline ring are a common strategy. nih.govnumberanalytics.comuop.edu.pkorganic-chemistry.org The methoxy group in this compound can be a handle for further modifications or can influence the regioselectivity of subsequent reactions.

Role in the Synthesis of Highly Substituted Tetrahydroquinoline Derivatives for Chemical Library Generation

The development of chemical libraries of structurally diverse compounds is a cornerstone of modern drug discovery. The tetrahydroquinoline scaffold is considered a "privileged" structure due to its frequent appearance in biologically active compounds. rsc.org Consequently, the synthesis of libraries of substituted tetrahydroquinolines is of significant interest for screening against various biological targets.

The Povarov reaction, a three-component reaction between an aniline (B41778), an aldehyde, and an activated alkene, is a common method for generating substituted tetrahydroquinolines. While not starting directly from this compound, this approach highlights the importance of accessing a variety of substitution patterns on the tetrahydroquinoline core for biological screening. rsc.org A study focused on expanding the tetrahydroquinoline pharmacophore led to the identification of novel neurotropic agents, demonstrating the value of such libraries. rsc.org

The synthesis of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy is another example of how the tetrahydroquinoline scaffold is used to generate focused libraries of compounds for biological evaluation. mdpi.com These studies often involve multi-step synthetic sequences where a core tetrahydroquinoline structure is functionalized in various ways to explore structure-activity relationships (SAR). The generation of such libraries allows for the systematic investigation of how different substituents on the tetrahydroquinoline ring affect biological activity. researchgate.net

Incorporation into Material Science Precursors (e.g., Organic Semiconductors, Optoelectronic Devices)

The application of quinoline (B57606) derivatives in material science, particularly in the field of organic electronics, is a growing area of research. Quinoline-based materials are utilized in Organic Light-Emitting Diodes (OLEDs) due to their fluorescent properties. numberanalytics.com For instance, a blue-emitting quinoline-based material, 8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ), has been synthesized and shown to have promising electron transporting and emitting properties for use in OLEDs. uconn.edu